molecular formula C10H20N2O2 B1524430 tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate CAS No. 1009075-44-8

tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate

Cat. No.: B1524430
CAS No.: 1009075-44-8
M. Wt: 200.28 g/mol
InChI Key: PGBVMVTUWHCOHX-HTQZYQBOSA-N
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Description

tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate is a chemical compound that features a tert-butyl carbamate group attached to a cyclopentyl ring with an amino group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate typically involves the protection of the amino group on the cyclopentyl ring. One common method is to react the cyclopentylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The general reaction scheme is as follows:

Cyclopentylamine+tert-Butyl chloroformatetert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate\text{Cyclopentylamine} + \text{tert-Butyl chloroformate} \rightarrow \text{this compound} Cyclopentylamine+tert-Butyl chloroformate→tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure better control over reaction conditions and to increase yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives under strong oxidative conditions.

    Reduction: The compound can be reduced to remove the carbamate protecting group, typically using hydrogenation or catalytic reduction methods.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Deprotected amine.

    Substitution: Substituted carbamates with various functional groups.

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate is used as a building block for the synthesis of more complex molecules. Its protected amino group allows for selective reactions at other sites on the molecule.

Biology

In biological research, this compound can be used to study the effects of cyclopentyl derivatives on biological systems. It serves as a precursor for the synthesis of bioactive molecules that can interact with various biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential as a prodrug. The carbamate group can be hydrolyzed in vivo to release the active amine, which can then exert its therapeutic effects.

Industry

In the pharmaceutical industry, this compound is used in the synthesis of drug candidates. Its stability and reactivity make it a valuable intermediate in the production of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism by which tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate exerts its effects depends on its application. In medicinal chemistry, the carbamate group is often used to protect the amino group during synthesis. Once in the biological system, enzymatic hydrolysis releases the active amine, which can interact with molecular targets such as enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler compound without the cyclopentyl ring.

    Cyclopentylamine: Lacks the carbamate protecting group.

    tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate: Similar structure but with the amino group at a different position.

Uniqueness

tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate is unique due to the specific positioning of the amino group on the cyclopentyl ring, which can influence its reactivity and interaction with biological targets. This positional specificity can lead to different biological activities and synthetic applications compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

tert-butyl N-[(1R,3R)-3-aminocyclopentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBVMVTUWHCOHX-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@H](C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1009075-44-8
Record name tert-butyl n-[(1r,3r)-3-aminocyclopentyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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